4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide
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Overview
Description
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
The synthesis of 4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylethyl group: This step involves the alkylation of the piperidine ring with a phenylethyl halide.
Formation of the benzamide moiety: This can be done through the reaction of the intermediate with benzoyl chloride or a similar reagent.
Final coupling: The final step involves the coupling of the two piperidine derivatives to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its binding affinity to various receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used to study biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide can be compared with other similar compounds, such as:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl)
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl)
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
These compounds share structural similarities but may differ in their pharmacological properties, potency, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Properties
IUPAC Name |
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-2-17-30-19-13-25(14-20-30)29-28(32)24-8-10-26(11-9-24)33-27-15-21-31(22-16-27)18-12-23-6-4-3-5-7-23/h3-11,25,27H,2,12-22H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJQRVXTORRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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